

physical and chemical characteristics of 2,5-Difluorobenzoic acid-d3

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Compound of Interest

Compound Name: 2,5-Difluorobenzoic acid-d3

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of **2,5-Difluorobenzoic acid-d3**

Introduction

2,5-Difluorobenzoic acid-d3 is the deuterated form of 2,5-Difluorobenzoic acid. Stable isotope-labeled compounds are critical tools in pharmaceutical research and development, serving as internal standards for quantitative bioanalysis, tracers in metabolic studies, and probes in mechanistic investigations. The substitution of hydrogen with deuterium provides a mass shift detectable by mass spectrometry without significantly altering the compound's chemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of **2,5-Difluorobenzoic acid-d3**, intended for researchers, scientists, and drug development professionals. The properties of the non-deuterated parent compound, 2,5-Difluorobenzoic acid, are included for comparative reference, as they are often used as close approximations.

Physicochemical Properties

The introduction of three deuterium atoms onto the aromatic ring results in a predictable increase in molecular weight. Other physical properties such as melting point, boiling point, and pKa are expected to be very similar to the non-deuterated analogue.

General and Physical Properties

Property	2,5-Difluorobenzoic acid-d3	2,5-Difluorobenzoic acid	Source(s)
IUPAC Name	2,4,5-trideuterio-3,6-difluorobenzoic acid	2,5-difluorobenzoic acid	[1][2]
CAS Number	1219798-63-6	2991-28-8	[1][3][4]
Molecular Formula	C ₇ HD ₃ F ₂ O ₂	C ₇ H ₄ F ₂ O ₂	[3][5][6]
Molecular Weight	161.12 g/mol	158.10 g/mol	[1][3]
Appearance	-	White crystalline powder	[3][4][7]
Melting Point	Not experimentally determined	132-134 °C	[3][8]
Boiling Point	244.7 ± 20.0 °C (Predicted)	244.7 ± 20.0 °C (Predicted)	[3]
Density	1.4 ± 0.1 g/cm ³ (Predicted)	1.432 g/cm ³	[7]

Acidity and Solubility

Property	2,5-Difluorobenzoic acid-d3	2,5-Difluorobenzoic acid	Source(s)
pKa	Not experimentally determined	2.93 ± 0.10 (Predicted)	[3][9]
Water Solubility	-	Insoluble	[3][4][8]
Solubility in Organics	-	Soluble in acetone (25 mg/mL)	[3]
LogP	2.19 (Predicted)	1.8	[1][2]

Spectral Information

Spectral data is essential for structure confirmation and purity assessment. While specific spectra for the d3-labeled compound are not publicly available, data for the parent compound provide a foundational reference.^{[10][11][12]} The primary difference in the mass spectrum will be a mass shift corresponding to the three deuterium atoms. In ^1H NMR, the signals corresponding to the aromatic protons at positions 3, 4, and 6 would be absent for the d3 version. The ^{13}C NMR would show minor shifts due to the isotopic effect.

Experimental Protocols

The following sections describe standard methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.^{[13][14]}

Apparatus:

- Mel-Temp apparatus or similar calibrated heating block^[15]
- Glass capillary tubes (sealed at one end)^[15]
- Thermometer or digital temperature probe

Procedure:

- A small amount of the dry, crystalline sample is packed into the open end of a capillary tube to a height of 1-2 mm.^[16]
- The tube is tapped gently to ensure the sample is compacted at the bottom.^[16]
- The capillary tube is placed into the heating block of the apparatus.^[15]
- The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.

- A second sample is heated, with the temperature ramp slowed to 1-2 °C per minute as it approaches the approximate melting point.[\[13\]](#)
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[\[13\]](#) For a pure compound, this range is typically narrow (0.5-1.0 °C).[\[13\]](#)

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Apparatus:

- Calibrated pH meter with a combination pH electrode
- Automatic titrator or manual burette
- Magnetic stirrer and stir bar
- Reaction vessel

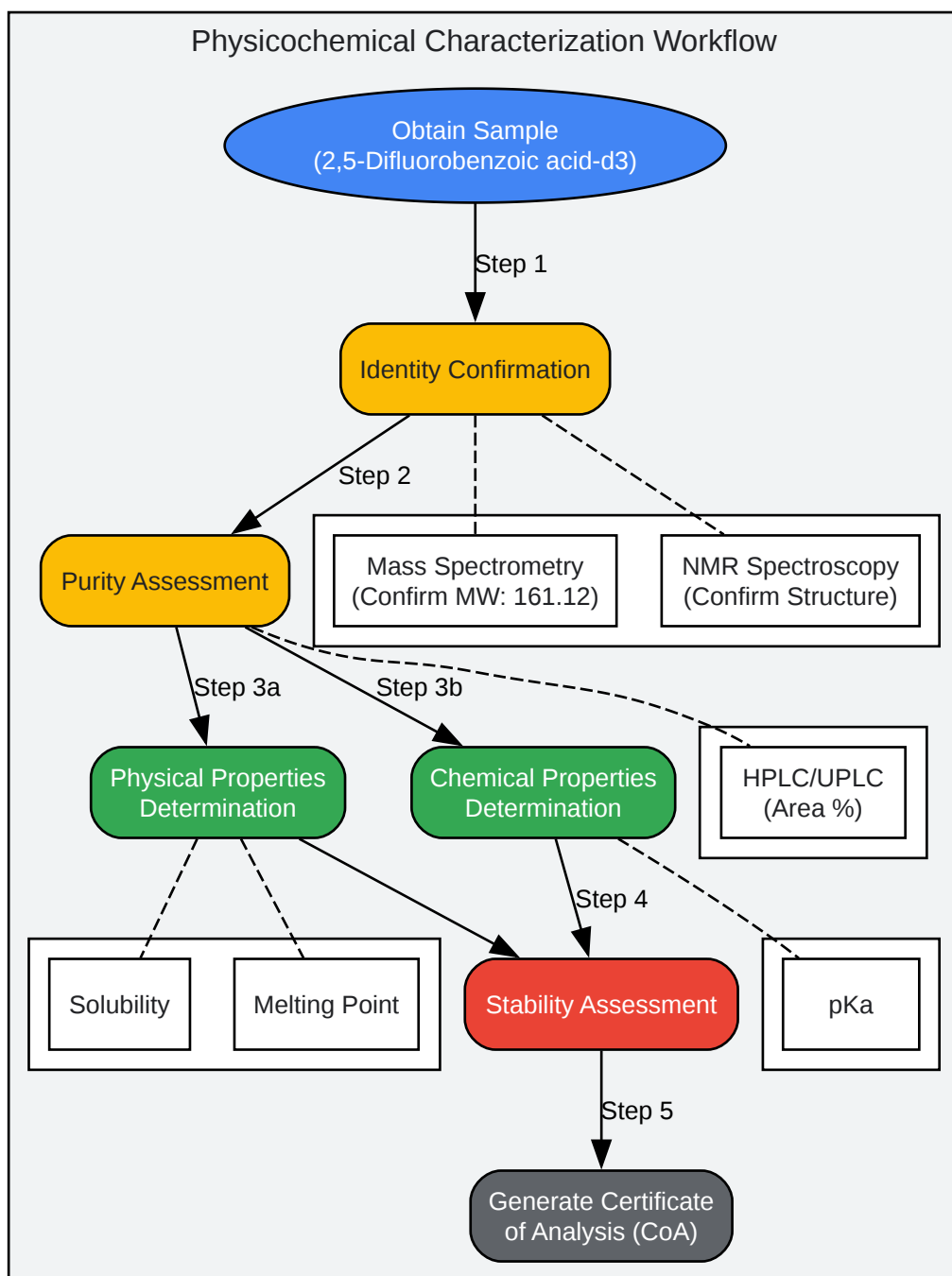
Procedure:

- The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[\[19\]](#)
- A precise quantity of **2,5-Difluorobenzoic acid-d3** is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if sparingly soluble in water) to a known concentration (e.g., 10^{-3} M).[\[17\]](#)
- The solution is placed in the reaction vessel with a magnetic stir bar. An inert gas like nitrogen may be purged through the solution to remove dissolved CO₂.[\[19\]](#)
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[\[19\]](#)
- The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

- A titration curve is generated by plotting the measured pH versus the volume of titrant added.
- The pKa is determined from the curve. It is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[\[20\]](#)

Logical Workflows and Diagrams

Since 2,5-Difluorobenzoic acid is primarily a chemical intermediate, a specific biological signaling pathway is not applicable.[\[7\]](#)[\[21\]](#) Instead, a logical workflow for its physicochemical characterization is presented below. This workflow outlines the standard process for analyzing a novel or isotope-labeled compound in a drug development setting.



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Caption: Workflow for the physicochemical characterization of **2,5-Difluorobenzoic acid-d3**.

Applications and Safety

Research Applications

2,5-Difluorobenzoic acid and its derivatives are used as intermediates in the synthesis of various higher-value chemicals.[21] Notably, they serve as building blocks in the preparation of hydrazone derivatives, which have been investigated as potential antibacterial agents.[3][4][22] The deuterated form, **2,5-Difluorobenzoic acid-d3**, is primarily intended for use as an internal standard in mass spectrometry-based quantification of the parent compound in biological or environmental samples.[23][24]

Safety and Handling

The non-deuterated parent compound, 2,5-Difluorobenzoic acid, is classified as an irritant.[9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[7] The compound is stable under normal storage conditions (room temperature, sealed in a dry environment).[3][5][7]

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